molecular formula C9H8F2O2 B7973521 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Cat. No.: B7973521
M. Wt: 186.15 g/mol
InChI Key: NDHALOPRIRDGPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol It is a fluorinated ketone, characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 3-methoxyacetophenone using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone may involve large-scale difluoromethylation processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 2,2-difluoro-1-(3-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(3-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone involves its interaction with molecular targets through its fluorine atoms and ketone group. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the ketone group can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group at the para position.

    2,2-Difluoro-1-(3,4-dimethoxyphenyl)ethanone: Contains an additional methoxy group on the phenyl ring.

    2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone: Contains an additional fluorine atom on the ethanone group.

Uniqueness

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of two fluorine atoms and a methoxy group provides a balance of electronic and steric effects, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHALOPRIRDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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